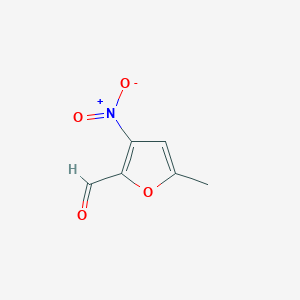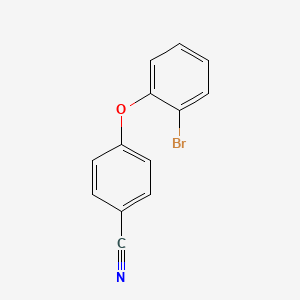
2-Ethyldibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyldibenzothiophene is an organosulfur compound with the molecular formula C₁₄H₁₂S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyldibenzothiophene can be achieved through several methods. One common approach involves the electrochemical cyclization of bis(biaryl) disulfides in the presence of tetrabutylammonium bromide (Bu₄NBr), water, and lithium perchlorate (LiClO₄) as a solvent. The reaction is performed at 100°C in an undivided electrochemical cell with platinum electrodes .
Industrial Production Methods: Industrial production of dibenzothiophene derivatives often involves the use of halogenated reagents and catalysts. For example, 3-halogenated dibenzothiophene can undergo substitution reactions with halogenated reagents to produce various derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyldibenzothiophene undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using peroxides to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of lithium or other reducing agents to cleave the C-S bond.
Substitution: Aromatic substitution reactions can occur, especially at positions para to the sulfur atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Ethyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds and as a model compound in studies of sulfur-containing heterocycles.
Biology: Research has explored its potential as a biomarker for certain environmental conditions and its interactions with biological systems.
Medicine: While not widely used in medicine, derivatives of dibenzothiophene have shown potential in pharmaceutical research for their biological activities.
Industry: It is used in the petrochemical industry to study the desulfurization processes of crude oil and as an indicator of the thermal maturity of source rocks
Mechanism of Action
The mechanism of action of 2-ethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of sulfoxides and sulfones. These reactions can alter the electronic properties of the compound, making it more reactive towards further chemical transformations .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, consisting of two benzene rings fused to a central thiophene ring without any substituents.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions, known for its presence in petroleum and its role in desulfurization studies.
Benzothiophene: A simpler analog with only one benzene ring fused to a thiophene ring.
Uniqueness: 2-Ethyldibenzothiophene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its unsubstituted and differently substituted analogs .
Properties
CAS No. |
89816-98-8 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-ethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
InChI Key |
OIWTUZCEIKRYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


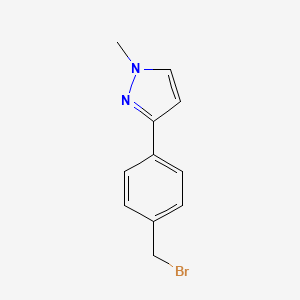
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
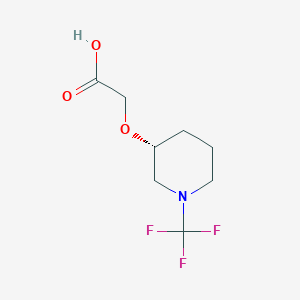
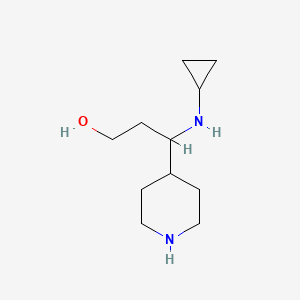

![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

